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Compound Name: 2,3-Dimethyl-3-octene

Cat. No.: B13438869

A-Technical-Guide-to-2,3-Dimethyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical
properties of the alkene 2,3-dimethyl-3-octene. Due to the limited availability of experimental
data for this specific isomer, this guide combines information from computational databases
with established principles of organic chemistry to offer a predictive profile of the compound's
characteristics. Data for related isomers and the corresponding alkane are provided for
comparative context where available.

Chemical Identity and Structure

2,3-Dimethyl-3-octene is an unsaturated hydrocarbon with the molecular formula C10H20.[1]
It is a tetrasubstituted alkene, a structural class known for its high thermodynamic stability.[2]
The presence of a double bond between the third and fourth carbon atoms, along with methyl
groups at positions two and three, results in a sterically hindered core.

The molecule can exist as two geometric isomers, (E)-2,3-dimethyloct-3-ene and (2)-2,3-
dimethyloct-3-ene, arising from the arrangement of substituents around the C3=C4 double
bond.

Molecular Identifiers
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Identifier Value Reference
Molecular Formula C10H20 [1103114]
Molecular Weight 140.27 g/mol [3]

Exact Mass 140.156500638 Da [3]

CAS Number 137156-20-8 [3][4]
IUPAC Name (E)-2,3-dimethyloct-3-ene [3]
InChikey JALWYNJIFGYTGKB- e

CSKARUKUSA-N

Isomeric Relationships

The structural arrangement of 2,3-dimethyl-3-octene gives rise to several isomers. The
primary distinction is between the E/Z geometric isomers. Additionally, constitutional isomers
exist where the double bond and methyl groups are located at different positions on the octane
backbone.

2,3-Dimethyl-3-octene

(E)-2,3-dimethyl-3-octene DRSKMUCUREMUEEN /) > 3_jimethyl-3-octene

Positional Isomer

Constitutional Isomers

Positional Isomer
2,3-Dimethyl-1-octene
2,3-Dimethyl-2-octene

Click to download full resolution via product page

Caption: Isomeric relationship of 2,3-Dimethyl-3-octene.
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Physical Properties

Direct experimental data for the physical properties of 2,3-dimethyl-3-octene are not widely
available. The values presented below are largely derived from computational models and
should be considered predictive. For reference, experimental data for the saturated analogue,

2,3-dimethyloctane, are included.

Tabulated Physical Properties

2,3-Dimethyl-3- 2,3-Dimethyloctane

Property . Reference
octene (Computed) (Experimental)

Boiling Point Not available 164.32 °C [5]

Melting Point Not available -83.15 °C [5]

Density Not available 0.7340 g/cm? [5]
Refractive Index Not available 1.4127 [5]

XLogP3 (log P) 4.6 5.1 [3][6]
Topological Polar 0 A2 0 A2 (31[6]

Surface Area

Note: The boiling point of 2,3-dimethyl-3-octene is expected to be slightly lower than its
alkane counterpart due to the rigidity of the double bond, which can reduce the surface area for

intermolecular van der Waals forces.

Spectroscopic Properties

While specific spectra for 2,3-dimethyl-3-octene are not present in the searched literature, its
key spectroscopic features can be predicted based on its structure.

e IH NMR: The spectrum is expected to be complex due to the number of aliphatic protons.
Key signals would include those for the methyl groups and the protons on the carbons
adjacent to the double bond. The lack of vinylic protons (C=C-H) is a distinguishing feature.

e 13C NMR: The spectrum should show 10 distinct carbon signals. The most downfield signals
would correspond to the sp? hybridized carbons of the C=C double bond, typically in the 120-
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140 ppm range.

« Infrared (IR) Spectroscopy: A weak C=C stretching absorption is expected around 1670-1680
cm~1, Due to the tetrasubstituted nature and symmetry around the double bond, this peak
may be very weak or absent. The spectrum will be dominated by C-H stretching and bending
vibrations from the numerous alkyl groups. IR spectra for the related isomer 2,3-Dimethyl-2-
octene are available for comparison.[7]

e Mass Spectrometry (MS): In Electron lonization (EI-MS), the molecular ion peak (M+) would
be observed at m/z = 140. The fragmentation pattern would likely involve cleavage at the
branched positions, leading to the formation of stable carbocations.

Chemical Properties and Reactivity

As a tetrasubstituted alkene, 2,3-dimethyl-3-octene's reactivity is primarily dictated by the
electron-rich carbon-carbon double bond, although it is sterically hindered.

Stability

Tetrasubstituted alkenes are the most thermodynamically stable class of alkenes. This stability
is attributed to two main factors:

» Hyperconjugation: The stabilizing interaction between the filled C-H o-orbitals of the adjacent
alkyl groups and the empty 1t* antibonding orbital of the double bond.[2]

e Bond Strength: The increased proportion of stronger sp?-sp3 carbon-carbon single bonds
compared to sp3-sp3 bonds found in less substituted isomers.[2]

Key Reactions

Despite its stability, the double bond can undergo several characteristic reactions, though
potentially at slower rates than less substituted alkenes due to steric hindrance.

» Electrophilic Addition: This is a hallmark reaction of alkenes. For example, the addition of
hydrogen halides (H-X) would proceed via a tertiary carbocation intermediate, following
Markovnikov's rule. Due to the substitution pattern, the initial protonation could occur at C3
or C4, leading to two different tertiary carbocations.
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Electrophilic Addition of HBr

2,3-Dimethyl-3-octene

Tertiary Carbocation

Intermediate

3-Bromo-2,3-dimethyloctane

Click to download full resolution via product page
Caption: Generalized electrophilic addition to the alkene.

e Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation
(e.g., using Hz, Pd/C), which would yield 2,3-dimethyloctane.

o Oxidation: Reaction with oxidizing agents like ozone (Os) followed by a reductive workup
would cleave the double bond to yield butan-2-one and pentan-2-one. Stronger oxidation
(e.g., with KMnOa4) would lead to carboxylic acids.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2,3-dimethyl-3-octene are scarce in the
literature. However, its synthesis can be approached using established methods for creating
tetrasubstituted alkenes, which is a known challenge in organic synthesis.[8]

Potential Synthetic Routes
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The synthesis of sterically hindered, tetrasubstituted alkenes often requires specialized
methods.

e McMurry Reaction: A reductive coupling of two ketones. For 2,3-dimethyl-3-octene, this
would involve the coupling of butan-2-one and pentan-2-one using a low-valent titanium
reagent (e.g., TiCls/LiAlHa4).

o Wittig Reaction: While challenging for tetrasubstituted alkenes, a modified Wittig reaction
using a sterically demanding ylide and a ketone could be envisioned.

» Dehydration of a Tertiary Alcohol: Acid-catalyzed dehydration of 2,3-dimethyl-3-octanol would
likely yield a mixture of alkene isomers, including the desired product.

Example Protocol: Dehydration of 2,3-dimethyl-3-
octanol

This is a general, hypothetical protocol that would require optimization.

¢ Reaction Setup: A solution of 2,3-dimethyl-3-octanol in a high-boiling, non-polar solvent (e.g.,
toluene) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a
reflux condenser.

o Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsSOH)
or concentrated sulfuric acid, is added to the flask.

e Reaction: The mixture is heated to reflux. Water produced during the elimination reaction is
azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards
the alkene products.

o Workup: After the theoretical amount of water is collected (or the reaction is complete by GC
analysis), the mixture is cooled. The acidic catalyst is neutralized by washing with an
aqueous sodium bicarbonate solution.

 Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSQOa4), and
the solvent is removed under reduced pressure. The resulting crude product, a mixture of
alkene isomers, is purified by fractional distillation or preparative gas chromatography to
isolate 2,3-dimethyl-3-octene.
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Conclusion

2,3-Dimethyl-3-octene is a thermodynamically stable, sterically hindered alkene. While
specific experimental data on its physical properties are limited, its chemical behavior can be
reliably predicted from the general principles of alkene reactivity. Its synthesis presents a
challenge common to tetrasubstituted olefins, requiring specialized synthetic methods to
achieve good yields and selectivity. Further experimental investigation is needed to fully
characterize this compound and its isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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